Ethyl 1-isobutyl-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-isobutyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isobutyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis, starting from readily available precursors and employing catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isobutyl-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
Ethyl 1-isobutyl-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-isobutyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interfere with cellular pathways by modulating the activity of key proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-5-imidazolecarboxylate: Similar in structure but lacks the isobutyl group.
1H-imidazole-4-carboxylate derivatives: Various derivatives with different substituents at the imidazole ring.
Uniqueness
Ethyl 1-isobutyl-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity and may influence its interaction with biological targets .
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 5-methyl-1-(2-methylpropyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)10-9(4)13(7-12-10)6-8(2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
PEQDWOKNZOTTCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)CC(C)C)C |
Origin of Product |
United States |
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